Diiodo(dioctyl)stannane can be synthesized from stannous halides through reactions involving aliphatic halides, typically in the presence of iodine as a catalyst. It falls under the classification of dialkyl tin dihalides, which are known for their role as stabilizers in polyvinyl chloride formulations, thus making them significant in the plastics industry. The compound's structure allows it to exhibit unique properties that are beneficial in various scientific applications.
The synthesis of diiodo(dioctyl)stannane typically involves several key steps:
For instance, one method involves the direct conversion of octyl halides with stannous halide in the presence of iodine, leading to high yields of diiodo(dioctyl)stannane .
Diiodo(dioctyl)stannane participates in several chemical reactions:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of additional catalysts.
The mechanism by which diiodo(dioctyl)stannane exerts its chemical effects primarily involves its role as a reagent in cross-coupling reactions. In a typical Stille reaction:
This mechanism highlights the versatility and reactivity of diiodo(dioctyl)stannane in synthetic organic chemistry.
Diiodo(dioctyl)stannane exhibits distinct physical and chemical properties that make it suitable for various applications:
Relevant data includes:
Diiodo(dioctyl)stannane finds application across various fields:
The direct synthesis of diiodo(dioctyl)stannane involves reacting metallic tin with octyl iodide under controlled conditions. This method utilizes tin’s electrophilicity to facilitate oxidative addition, producing organotin iodides as primary intermediates. The stoichiometric reaction follows:2 C₈H₁₇I + Sn⁰ → (C₈H₁₇)₂SnI₂Industrial implementations employ copper or zinc catalysts to accelerate the reaction, which typically proceeds at 180–220°C. Catalyst selection critically influences tin conversion efficiency and minimizes trioctyltin iodide byproducts. Reaction parameters are optimized as follows [2] [8]:
Table 1: Impact of Catalysts on Tin Conversion Efficiency
Catalyst | Temperature (°C) | Reaction Time (h) | Tin Conversion (%) |
---|---|---|---|
None | 220 | 12 | 45–50 |
Copper | 200 | 8 | 85–90 |
Zinc | 180 | 6 | 92–95 |
Post-reaction purification involves vacuum distillation to isolate diiodo(dioctyl)stannane from unreacted tin and alkyl halides, achieving >97% purity. The scalability of this method is demonstrated in continuous-flow reactors, where molten tin and alkyl iodide vapors react on catalytic surfaces [2].
Nitrogen-based catalysts (e.g., triethylamine, morpholine) and phosphorus-based catalysts (e.g., triphenylphosphine) enhance nucleophilic displacement during tin-alkyl bond formation. These catalysts operate by coordinating with tin atoms, thereby reducing the activation energy for C–Sn bond formation. Triphenylphosphine (PPh₃) is particularly effective, increasing yields from 78% to 95% by suppressing tin metal aggregation and facilitating iodide displacement [3] [5].
Phosphorus ligands exhibit superior performance due to their strong σ-donor capability, which stabilizes transient Sn(II) intermediates. Bifunctional catalysts like aminophosphines further improve efficiency by simultaneously activating alkyl halides and tin centers. Key catalytic effects include:
Table 2: Catalyst Performance in Diiodo(dioctyl)stannane Synthesis
Catalyst Type | Representative Compound | Yield Increase (%) | Byproduct Formation |
---|---|---|---|
Tertiary amines | Triethylamine | 12–15 | Moderate |
Cyclic amines | Morpholine | 10–12 | Low |
Triarylphosphines | Triphenylphosphine | 17–20 | Minimal |
Aminophosphines | (Diethylamino)diphenylphosphine | 22–25 | Negligible |
Non-polar solvents (toluene, xylene) are preferred in industrial synthesis due to their high boiling points (>110°C) and compatibility with molten tin. Toluene increases reaction order to 1.7 by improving alkyl halide diffusion to tin surfaces, whereas chlorobenzene (polar) exhibits lower kinetics (order = 1.2) due to solvent coordination [8] [10].
Table 3: Solvent Effects on Reaction Kinetics
Solvent | Dielectric Constant | Reaction Order | Rate Constant (k × 10⁻³ min⁻¹) |
---|---|---|---|
Toluene | 2.4 | 1.7 | 5.8 |
Xylene | 2.3 | 1.6 | 5.2 |
Chlorobenzene | 5.6 | 1.2 | 3.1 |
Dimethylformamide | 36.7 | 0.9 | 1.4 |
Continuous-flow systems mitigate heat transfer challenges by using countercurrent solvent flow. This design maintains isothermal conditions (200 ± 5°C) and reduces reaction time to 30 minutes. Solvent recycling protocols achieve >95% recovery, minimizing waste. Kinetic modeling confirms toluene maximizes both yield (94%) and space-time yield (1.2 kg·L⁻¹·h⁻¹) [8] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3